molecular formula C19H22N2O4 B244792 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide

Katalognummer B244792
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: KJSYREVTKRCWDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Wissenschaftliche Forschungsanwendungen

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In inflammation, it has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In cardiovascular disorders, it has been demonstrated to improve endothelial function and reduce myocardial ischemia-reperfusion injury.

Wirkmechanismus

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is widely expressed in various tissues. Activation of the receptor leads to the activation of downstream signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways mediate the various biological effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide, including apoptosis, angiogenesis inhibition, anti-inflammatory effects, and cardioprotective effects.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide has been shown to exert various biochemical and physiological effects in different cell types and tissues. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In immune cells, it reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. In cardiovascular tissues, it improves endothelial function by increasing the production of nitric oxide (NO) and reducing oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and can be synthesized in large quantities. However, there are some limitations to its use, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. It also has a short half-life in vivo, which can limit its therapeutic efficacy.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide. One area of interest is the development of novel formulations or delivery systems that can improve its solubility and bioavailability. Another area is the identification of new therapeutic targets or pathways that can be modulated by N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide. Furthermore, the potential synergistic effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide with other drugs or therapies should be investigated. Finally, the safety and toxicity of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide should be thoroughly evaluated to ensure its clinical applicability.

Synthesemethoden

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide can be synthesized using a multistep process, starting from commercially available 3-methoxyaniline. The synthesis involves several reactions, including acylation, reduction, and coupling, to produce the final product. The purity and yield of the compound can be optimized using different purification techniques, such as column chromatography and recrystallization.

Eigenschaften

Molekularformel

C19H22N2O4

Molekulargewicht

342.4 g/mol

IUPAC-Name

2-methoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-12(2)18(22)21-15-10-9-13(11-17(15)25-4)20-19(23)14-7-5-6-8-16(14)24-3/h5-12H,1-4H3,(H,20,23)(H,21,22)

InChI-Schlüssel

KJSYREVTKRCWDW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC

Kanonische SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.